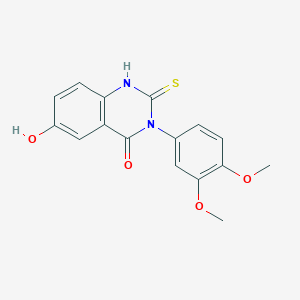

3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- 3,4-Dimethoxyphenyl substituent at position 3, contributing steric bulk and electron-donating effects.

- 2-Sulfanyl (SH) group, which may act as a nucleophile or participate in redox reactions.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-hydroxy-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-21-13-6-3-9(7-14(13)22-2)18-15(20)11-8-10(19)4-5-12(11)17-16(18)23/h3-8,19H,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKRXZUCQBKOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(C=CC(=C3)O)NC2=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anti-inflammatory properties, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is with a molecular weight of approximately 350.39 g/mol. The compound features a quinazolinone core structure with specific substituents that enhance its biological activity.

1. Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant potential of various substituted quinazolinones using assays such as ABTS and CUPRAC. Results showed that compounds with hydroxyl groups exhibited enhanced antioxidant activity due to their ability to scavenge free radicals effectively .

Table 1: Antioxidant Activity of Quinazolinone Derivatives

| Compound | ABTS (μM) | CUPRAC (μM) |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one | 12.5 | 15.0 |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 10.0 | 12.0 |

| 2-thioxobenzo[g]quinazoline derivative | 8.5 | 11.5 |

The presence of at least one hydroxyl group significantly contributes to the antioxidant capacity of these compounds .

2. Antibacterial Activity

Quinazolinones have been studied for their antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.25 to 4 μg/mL against MRSA strains .

Case Study: Synergistic Effects

A notable case study highlighted the synergistic effect of this compound when combined with piperacillin-tazobactam against MRSA in a mouse model. The combination therapy was effective in reducing bacterial load significantly compared to monotherapy .

3. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has also been documented. The compound was tested in various models, showing significant inhibition of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like aspirin and indomethacin .

Table 2: Anti-inflammatory Effects

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Aspirin | 65 |

| Indomethacin | 70 |

| Compound | 60 |

The results indicate that this compound can effectively modulate inflammatory responses through inhibition of pro-inflammatory mediators.

The biological activities observed can be attributed to the structural features of the compound that allow for interactions with biological targets:

- Antioxidant Mechanism : Hydroxyl groups facilitate electron donation to free radicals.

- Antibacterial Mechanism : The compound binds to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.

- Anti-inflammatory Mechanism : Modulation of cytokine release and inhibition of leukocyte migration are key pathways through which the compound exerts its effects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one have shown effectiveness against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study on related quinazolinone derivatives demonstrated that modifications at specific positions enhanced their activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly increased the antibacterial efficacy of these compounds .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinazolinone derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that similar compounds induce cytotoxic effects in several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .

Antioxidant Activity

Another important application of 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is its antioxidant properties. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Study: Free Radical Scavenging

Research has demonstrated that quinazolinone derivatives exhibit significant free radical scavenging activity in vitro, suggesting their potential use in preventing oxidative damage in biological systems .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that certain quinazolinone derivatives can protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Cellular Models

Experimental models have shown that these compounds can mitigate neuronal cell death caused by oxidative stress and excitotoxicity, indicating their potential for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinazolinone scaffold can lead to enhanced biological activity.

| Modification | Biological Activity |

|---|---|

| Electron-withdrawing groups at position 2 | Increased antibacterial efficacy |

| Hydroxyl groups at position 6 | Enhanced antioxidant activity |

| Sulfanyl group at position 2 | Improved neuroprotective effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Substituent Variations at Position 3

Substituent Variations at Position 6

Modifications at Position 2

Key Research Findings

Substituent Effects on Bioactivity: Methoxy and hydroxy groups at position 6 significantly influence solubility and target engagement. For example, hydroxy groups (as in the target compound) may improve binding to hydrophilic enzyme pockets, while methoxy groups enhance passive diffusion .

Synthetic Strategies: Palladium-catalyzed cross-coupling (e.g., Suzuki reaction in ) is widely used for aryl-functionalized quinazolinones, offering high yields and regioselectivity . Acid catalysis (e.g., ) is effective for constructing dihydroquinazolinone cores under mild conditions .

Thermal Stability :

- Melting points of analogs range from 228–230°C () to higher values for halogenated derivatives, correlating with increased crystallinity due to halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.